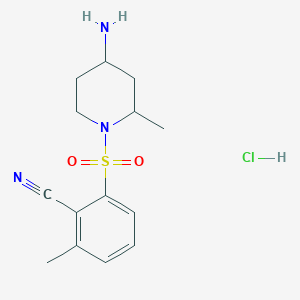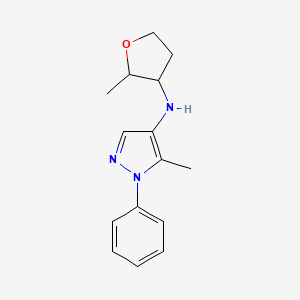
2-(4-Amino-2-methylpiperidin-1-yl)sulfonyl-6-methylbenzonitrile;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Amino-2-methylpiperidin-1-yl)sulfonyl-6-methylbenzonitrile hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. It is also known as TAK-659 and is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the development and activation of B cells, which are a type of white blood cell that produces antibodies to fight infections. Inhibiting BTK can, therefore, be an effective strategy for treating various autoimmune diseases and cancers.
Mecanismo De Acción
The mechanism of action of 2-(4-Amino-2-methylpiperidin-1-yl)sulfonyl-6-methylbenzonitrile hydrochloride involves the inhibition of BTK, which is a key enzyme in the development and activation of B cells. BTK plays a crucial role in the signaling pathway that leads to the activation of B cells, and inhibiting BTK can, therefore, prevent the activation and proliferation of these cells. This can be an effective strategy for treating various autoimmune diseases and cancers that are characterized by the abnormal activation of B cells.
Biochemical and Physiological Effects
2-(4-Amino-2-methylpiperidin-1-yl)sulfonyl-6-methylbenzonitrile hydrochloride has been shown to have significant biochemical and physiological effects in preclinical studies. It has been shown to inhibit the activation and proliferation of B cells, which can lead to the suppression of the immune response. This can be beneficial in the treatment of autoimmune diseases, where the immune system attacks healthy cells and tissues. TAK-659 has also been shown to induce apoptosis (cell death) in cancer cells, which can be an effective strategy for treating various types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-Amino-2-methylpiperidin-1-yl)sulfonyl-6-methylbenzonitrile hydrochloride in lab experiments is its potency and selectivity. It is a highly potent inhibitor of BTK, and its selectivity for BTK over other kinases reduces the risk of off-target effects. However, one of the limitations of using TAK-659 is its poor solubility, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of 2-(4-Amino-2-methylpiperidin-1-yl)sulfonyl-6-methylbenzonitrile hydrochloride. One of the main areas of focus is in the development of more efficient and scalable synthesis methods to produce the compound. Another area of research is in the optimization of the pharmacokinetic and pharmacodynamic properties of the compound, which can improve its efficacy and reduce its toxicity. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of TAK-659 in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-(4-Amino-2-methylpiperidin-1-yl)sulfonyl-6-methylbenzonitrile hydrochloride involves several steps. The initial step involves the reaction of 2-chloro-6-methylbenzonitrile with 1-(2-methyl-4-piperidinyl)sulfonyl-3-nitrobenzene to form an intermediate compound. This intermediate is then reduced using palladium on carbon to yield the final product, which is 2-(4-Amino-2-methylpiperidin-1-yl)sulfonyl-6-methylbenzonitrile. The hydrochloride salt is then obtained by reacting the compound with hydrochloric acid.
Aplicaciones Científicas De Investigación
2-(4-Amino-2-methylpiperidin-1-yl)sulfonyl-6-methylbenzonitrile hydrochloride has been extensively studied for its potential applications in the treatment of various diseases. One of the most promising areas of research is in the treatment of B cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma. BTK inhibitors have shown significant efficacy in the treatment of these diseases, and TAK-659 has shown promising results in preclinical studies.
Propiedades
IUPAC Name |
2-(4-amino-2-methylpiperidin-1-yl)sulfonyl-6-methylbenzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S.ClH/c1-10-4-3-5-14(13(10)9-15)20(18,19)17-7-6-12(16)8-11(17)2;/h3-5,11-12H,6-8,16H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEQQMIODBQDOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1S(=O)(=O)C2=CC=CC(=C2C#N)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[[1-(5-Fluoropyridin-2-yl)-2-methylpropyl]amino]methyl]benzamide](/img/structure/B7642898.png)
![2-Amino-4-methylsulfanyl-1-(6-oxa-9-azaspiro[4.5]decan-9-yl)butan-1-one;hydrochloride](/img/structure/B7642906.png)
![Methyl 2-[[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]carbamoyl]cyclopentane-1-carboxylate](/img/structure/B7642918.png)
![3-methyl-N-[[2-(3-methylpyrazol-1-yl)phenyl]methyl]piperidine-3-carboxamide;hydrochloride](/img/structure/B7642926.png)
![4-Methyl-2-[2-oxo-2-[2-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-1-yl]ethyl]-1,2,4-triazol-3-one](/img/structure/B7642934.png)
![(2S)-2-amino-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)-3-methylbutan-1-one;hydrochloride](/img/structure/B7642937.png)

![N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)propyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642950.png)


![2-Amino-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)-2-phenylethanone;hydrochloride](/img/structure/B7642971.png)
![N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]-1-methyl-4,5,6,7-tetrahydroindazol-4-amine](/img/structure/B7642982.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-N,2,5-trimethylfuran-3-sulfonamide;hydrochloride](/img/structure/B7642983.png)
